Cas no 111750-67-5 (Albomitomycin C)
Albomitomycin C structure
Product Name:Albomitomycin C
Numero CAS:111750-67-5
MF:C15H18N4O5
MW:334.327223300934
CID:198340
PubChem ID:71313066
Update Time:2025-04-19
Albomitomycin C Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,5-Metheno-1H,5H-imidazo[2,1-i]indole-7,10-dione,8-amino-6-[[(aminocarbonyl)oxy]methyl]-2,3,6,6a-tetrahydro-5-methoxy-9-methyl-,(1S,2S,4S,5R,6S,6aR,10aS,11S)- (9CI)
- 1,2,5-Metheno-1H,5H-imidazo[2,1-i]indole-7,10-dione,8-amino-6-[[(aminocarbonyl)oxy]methyl]-2,3,6,6a-tetrahydro-5-methoxy-9-me
- ALBOMITOMYCIN C,
- Albomitomycin CDISCONTINUED
- Albomitomycinç
- Antibiotic CX 1
- (1S,2S,4S,5R,6S,6aR,10aS,11S)-8-Amino-6-[[(aminocarbonyl)oxy]methyl]-2,3,6,6a-tetrahydro-5-methoxy-9-methyl-1,2,5-metheno-1H,5H-imidazo[2,1-i]indole-7,10-dione
- A,10aR*,11R*)]-8-amino-6-[[(aminocarbonyl)oxy]methyl]-2,3,6,6a-tetrahydro-5-methoxy-9-methyl-1,2,5-Metheno-1H,5H-imidazo[2,1-i]indole-7,10-dione
- A,2
- A,4
- A,5
- A,6
- A,6a
- Albomitomycin CnnDISCONTINUED
- Albomitomycin C
- ((1S,2S,4S,4aS,8aR,9S,9aR,10S)-7-Amino-9a-methoxy-6-methyl-5,8-dioxo-1,2,3,5,8,8a,9,9a-octahydro-1,2,4a-(epinitrilo)pyrrolo[1,2-a]indol-9-yl)methyl carbamate
- DTXSID70746968
- [(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate
- [(1S,2S,8aR,9S,9aR)-7-Amino-9a-methoxy-6-methyl-5,8-dioxo-1,2,3,5,8,8a,9,9a-octahydro-1,2,4a-(azanetriyl)pyrrolo[1,2-a]indol-9-yl]methyl carbamate
- 111750-67-5
-
- Inchi: 1S/C15H18N4O5/c1-5-9(16)10(20)8-6(4-24-13(17)22)15(23-2)11-7-3-18(15)14(8,12(5)21)19(7)11/h6-8,11H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,8+,11+,14?,15-,19?/m1/s1
- Chiave InChI: ZOVLGAUVYBEUSN-ZWSGUIOPSA-N
- Sorrisi: O(C)[C@@]12[C@H](COC(N)=O)[C@H]3C(C(=C(C)C(C43N1C[C@H]1[C@@H]2N14)=O)N)=O
Proprietà calcolate
- Massa esatta: 334.12800
- Massa monoisotopica: 334.12771969g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 765
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.6
- Superficie polare topologica: 128
Proprietà sperimentali
- PSA: 128.95000
- LogP: -0.77690
Albomitomycin C Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
111750-67-5 (Albomitomycin C) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso